molecular formula C30H44O16S2Na2 B600225 Atractyloside sodium salt CAS No. 100938-11-2

Atractyloside sodium salt

Cat. No. B600225
M. Wt: 770.77
InChI Key:
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Description

Atractyloside sodium salt is a natural, toxic glycoside . It is found in numerous plant species worldwide, particularly in the daisy family, including Atractylis gummifera and Callilepis laureola . It is used for a variety of therapeutic, religious, and toxic purposes . The compound has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 .


Synthesis Analysis

Atractyloside sodium salt is an extremely toxic glycoside isolated from thistles . It inhibits oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane .


Molecular Structure Analysis

The molecular formula of Atractyloside sodium salt is C30H44O16S2Na2 . It has an average mass of 770.770 Da and a monoisotopic mass of 770.186646 Da .


Chemical Reactions Analysis

Atractyloside sodium salt acts as an effective ADP/ATP translocase inhibitor . This action eventually halts the exchange of ADP and ATP, leading to cell death due to lack of energy .


Physical And Chemical Properties Analysis

Atractyloside sodium salt has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 . It is a white powder that forms a clear colorless solution at 50 mg/mL of water .

Scientific Research Applications

  • Inhibition of Mitochondrial Functions : Atractyloside is known for its ability to inhibit mitochondrial oxidative phosphorylation and ATPase activities. It interferes with energy-transfer reactions in liver mitochondria, affecting phosphate uptake and respiratory stimulation (Bruni, Contessa, & Luciani, 1962).

  • Toxicity and Biochemistry : Atractyloside poisoning, often resulting from herbal poisoning, primarily inhibits the mitochondrial ADP transporter. It can cause acute hepatic or renal pathology in humans, leading to cellular necrosis at high doses and apoptosis at lower doses. However, at present, there is no specific treatment for atractyloside poisoning (Stewart & Steenkamp, 2000).

  • Detoxification in Herbal Medicines : Atractyloside's toxicity can be reduced through hydrothermal processing. Studies suggest that hydrothermal processing can decompose endogenous toxic compounds, thus facilitating the detoxification of raw materials used in Chinese medicine (Chen et al., 2013).

  • Effect on Renal Function : Atractyloside significantly inhibits state 3 mitochondrial respiration in a dose-dependent manner and can induce nephrotoxicity by selectively injuring the proximal tubule in vivo. This inhibition of oxidative phosphorylation is an early event in atractyloside-induced nephrotoxicity (Obatomi & Bach, 1996).

  • Application in Drug Formulations : Research has been conducted on the impact of inorganic salts on drug release from tablets containing atractyloside. This study offers insights into how atractyloside could be used in pharmaceutical formulations to improve drug release properties (Takano et al., 2019).

Safety And Hazards

Exposure to Atractyloside sodium salt via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by causing kidney and liver failure . It is classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANIWBAUMYKQE-NXBYREHHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Na2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atractyloside sodium salt

CAS RN

100938-11-2
Record name Atractyloside sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
DK Obatomi, PH Bach - Toxicology letters, 1996 - Elsevier
Atractyloside (ATR) is widely used as a specific inhibitor of mitochondrial adenine nucleotide translocase and it is also a potent nephrotoxin that selectively injures the proximal tubule in …
Number of citations: 24 www.sciencedirect.com
W Kreis, E Reinhard - Journal of plant physiology, 1987 - Elsevier
Cardenolide uptake by Digitalis cells and protoplasts was examined. The uptake of secondarycardiac glycosides (digitoxin, digoxin, β-methyldigitoxin, β-methyldigoxin) was not affected …
Number of citations: 40 www.sciencedirect.com
DK Obatomi, RO Blackburn, PH Bach - Food and chemical toxicology, 2001 - Elsevier
The effects of dithiothreitol (DTT), a sulfhydryl-containing agent and verapamil (VRP), a calcium channel blocker as possible cytoprotectants against the atractyloside-induced toxicity …
Number of citations: 8 www.sciencedirect.com
DK Obatomi, RO Blackburn, PH Bach - Archives of toxicology, 2001 - Springer
… Poole, UK): atractyloside sodium salt), Dulbecco's Modified Eagle's medium and Ham's Nutrient Mix F-12 DMEM/F12), p-aminohippurate PAH), probenecid PRB), stevioside STV), ADP …
Number of citations: 8 link.springer.com
DK Obatomi, PH Bach - Archives of toxicology, 1996 - Springer
The consumption of plants containing the diterpenoid atractyloside (ATR) causes selective proximal tubule injury, renal failure and death in humans. We have compared the effects of …
Number of citations: 15 link.springer.com
G Queiroz, DK Meyer, A Meyer, K Starke… - Neuroscience, 1999 - Elsevier
Glutamate and the selective agonists at ionotropic glutamate receptors N-methyl-d-aspartate, α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) and kainate release ATP from …
Number of citations: 121 www.sciencedirect.com
BP Hughes, JH Exton - Biochemical Journal, 1983 - portlandpress.com
The effects of micromolar concentrations of Mn2+ on the rat liver mitochondrial Ca2+ cycle were investigated. It was found that the addition of Mn2+ to mitochondria which were cycling …
Number of citations: 28 portlandpress.com
TJJ Schirris, T Ritschel, G Herma Renkema… - Scientific reports, 2015 - nature.com
… Etoposide, 4,4′-diisothiocyanatostilbene-2,2′-disulfonicacid disodium salt hydrate (DIDS) and atractyloside sodium salt were from Sigma Aldrich (Zwijndrecht, The Netherlands). …
Number of citations: 21 www.nature.com
S Nesci, V Ventrella, F Trombetti… - Applied …, 2012 - Wiley Online Library
… 1,4-dithioerythritol (DTE), dithiothreitol (DTT), 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), mersalyl acid, N-ethylmaleimide (NEM), 2,3-dinitrophenol (DNP) and atractyloside sodium salt …
Number of citations: 21 onlinelibrary.wiley.com
J Cui - 1992 - ruor.uottawa.ca
The original objective of work described in this thesis was to study neural control of diet-induced thermogenesis in BAT. The hypothesis was that impairment of central warmth …
Number of citations: 3 ruor.uottawa.ca

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